tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the fluorine atom and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be used to study the effects of fluorinated spirocyclic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate is investigated for its potential as a drug candidate. Its unique structure and chemical properties may offer advantages in terms of bioavailability, stability, and selectivity for specific targets.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and spirocyclic structure may enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved in its mechanism of action can include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate: shares similarities with other spirocyclic compounds, such as spiro[benzofuran-2,4’-piperidine] derivatives and fluorinated spirocyclic esters.
Fluorinated spirocyclic esters: These compounds also feature a spirocyclic core and fluorine atom, but may differ in the specific substituents and functional groups attached.
Uniqueness
The uniqueness of tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate lies in its combination of a spirocyclic structure, fluorine atom, and tert-butyl ester group. This combination imparts specific chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20FNO4 |
---|---|
Molecular Weight |
321.34 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-3-oxospiro[1-benzofuran-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H20FNO4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)14(20)12-10-11(18)4-5-13(12)22-17/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
UZYGFWQOVCTGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.